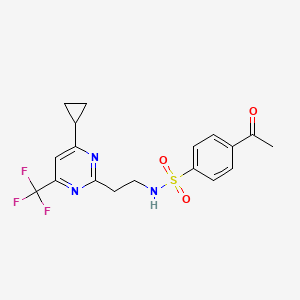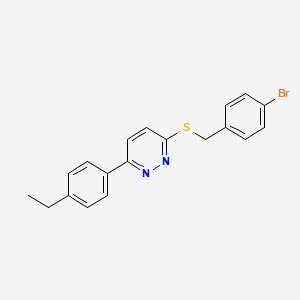
3-((4-Bromobenzyl)thio)-6-(4-ethylphenyl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-Bromobenzyl)thio)-6-(4-ethylphenyl)pyridazine is a pyridazine derivative that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in terms of its mechanism of action, biochemical and physiological effects, and future directions for research.
Aplicaciones Científicas De Investigación
Herbicidal Activities
Pyridazine derivatives, including those similar in structure to 3-((4-Bromobenzyl)thio)-6-(4-ethylphenyl)pyridazine, have been extensively studied for their herbicidal activities. For instance, a study by Xu et al. (2008) synthesized and evaluated a series of 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives. These compounds showed significant herbicidal activities against dicotyledonous plants, comparable to commercial bleaching herbicides like diflufenican (Xu et al., 2008).
Antimicrobial Activity
Pyridazine compounds have also been explored for their antimicrobial properties. Gad-Elkareem et al. (2011) conducted research on thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, which showed promising in vitro antimicrobial activities (Gad-Elkareem et al., 2011).
Anticancer Properties
Some pyridazine derivatives have shown potential in anticancer research. For instance, Bekircan et al. (2008) synthesized 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives, which were screened for their anticancer activity against a variety of cancer cell lines. This research highlights the potential of pyridazine derivatives in the field of oncology (Bekircan et al., 2008).
Central Nervous System Activity
Pyridazine derivatives have also been investigated for their activity in the central nervous system. Barlin et al. (1994) reported on the synthesis of 6-(alkylthio and chloro)-3-(methoxy, unsubstituted, and benzamidomethyl)-2-arylimidazo[1,2-b]pyridazines, which demonstrated the ability to displace diazepam from rat brain membranes, indicating potential CNS activity (Barlin et al., 1994).
Antifungal Activity
Pyridazine derivatives also exhibit antifungal properties. A study by Mu et al. (2015) synthesized a pyridazine compound that demonstrated moderate antifungal activity, further expanding the potential applications of these compounds in the field of antifungal research (Mu et al., 2015).
α-Glucosidase Inhibition
Compounds based on pyridazine structures have been evaluated for their α-glucosidase inhibitory activities. Moghimi et al. (2021) reported the discovery of pyridazine-based 1,2,3-triazole derivatives as inhibitors of α-glucosidase, demonstrating significant inhibitory activities compared to the control, acarbose (Moghimi et al., 2021).
Propiedades
IUPAC Name |
3-[(4-bromophenyl)methylsulfanyl]-6-(4-ethylphenyl)pyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2S/c1-2-14-3-7-16(8-4-14)18-11-12-19(22-21-18)23-13-15-5-9-17(20)10-6-15/h3-12H,2,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJDMFSITNUNGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-(2H,3H,4H-benzo[b]1,4-dioxepin-7-ylcarbonylamino)-4-chlorobenzoate](/img/structure/B2407703.png)
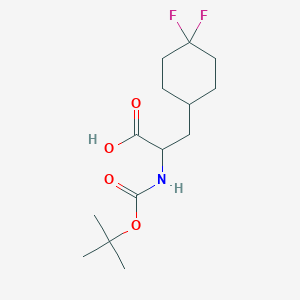
![Ethyl 4-(4-chlorophenyl)-2-[[(Z)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]thiophene-3-carboxylate](/img/structure/B2407705.png)
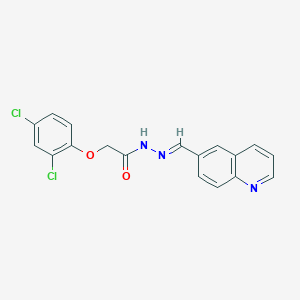
![3-(2,4-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2407707.png)
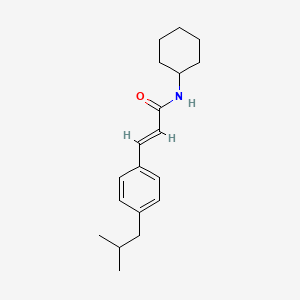
![6-fluoro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2407710.png)
![N-(4-Cyanooxan-4-YL)-2-[4-(trifluoromethyl)phenoxy]propanamide](/img/structure/B2407712.png)
![2-{Octahydrocyclopenta[c]pyrrol-2-yl}cyclobutan-1-ol](/img/structure/B2407715.png)
![2-[(2-Chlorophenyl)methyl]piperidine](/img/structure/B2407716.png)
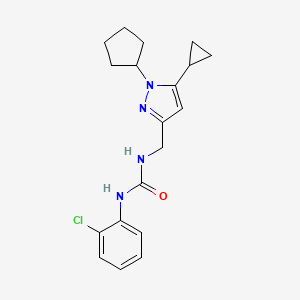

![Methyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetate](/img/structure/B2407723.png)
